Cas no 5563-89-3 (3’,5’-Diiodo-D-thyronine)

3’,5’-Diiodo-D-thyronine is a synthetic thyroid hormone analog characterized by its distinct iodine substitution pattern at the 3’ and 5’ positions of the thyronine backbone. This structural modification confers unique biochemical properties, making it a valuable tool in endocrine research, particularly for studying thyroid hormone metabolism and receptor interactions. Its stability and specificity allow for precise investigations into hormone signaling pathways and metabolic regulation. The compound is commonly utilized in in vitro and in vivo studies to explore thyroid hormone analogs' effects on physiological processes, offering researchers a controlled means to dissect mechanistic insights without the confounding variables associated with endogenous hormones.
3’,5’-Diiodo-D-thyronine structure
3’,5’-Diiodo-D-thyronine structure
Product Name:3’,5’-Diiodo-D-thyronine
CAS No:5563-89-3
MF:C15H13I2NO4
MW:525.07696890831
MDL:MFCD00004274
CID:375019
PubChem ID:96858
Update Time:2025-06-06

3’,5’-Diiodo-D-thyronine Chemical and Physical Properties

Names and Identifiers

    • D-Tyrosine,O-(4-hydroxyphenyl)-3,5-diiodo-
    • O-(4-Hydroxyphenyl)-3,5-diiodo-D-tyrosine
    • (2R)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid
    • 3 5-DIIODO-DL-THYRONINE
    • D-T2
    • NSC-90468
    • (R)-2-Amino-3-(4-(4-hydroxyphenoxy)-3,5-diiodophenyl)propanoic acid
    • 3,5-Diiodothyronine, D-
    • CHEMBL555
    • SCHEMBL1487713
    • 3,5-Diiodo-D-thyronine
    • D-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-
    • W3H9E58YDR
    • UNII-W3H9E58YDR
    • 5563-89-3
    • D-3,5-diiodothyronine
    • Q27292257
    • (R)-2-Amino-3-(4-(4-hydroxyphenoxy)-3,5-diiodophenyl)propanoicacid
    • DTXSID101016528
    • NS00080286
    • EINECS 226-937-7
    • 3,5-DIIODOTHYRONINE D(-)-FORM [MI]
    • NSC 90468
    • ALANINE, 3-(4-(P-HYDROXYPHENOXY)-3,5-DIIODOPHENYL)-, D-
    • 3’,5’-Diiodo-D-thyronine
    • MDL: MFCD00004274
    • Inchi: 1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m1/s1
    • InChI Key: ZHSOTLOTTDYIIK-CYBMUJFWSA-N
    • SMILES: IC1C(=C(C=C(C=1)C[C@H](C(=O)O)N)I)OC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 524.89249
  • Monoisotopic Mass: 524.893394
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.8
  • XLogP3: 1.1

Experimental Properties

  • Density: 2.095
  • Boiling Point: 559.4°Cat760mmHg
  • Flash Point: 292.1°C
  • Refractive Index: 1.726
  • PSA: 92.78

3’,5’-Diiodo-D-thyronine Pricemore >>

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